6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Overview
Description
6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a complex organic compound that features a pyrido[4,3-d]pyrimidine core substituted with a 2,5-dimethylfuran-3-carbonyl group
Scientific Research Applications
6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of 2,5-dimethylfuran-3-carbonyl chloride, which is then reacted with a suitable pyrido[4,3-d]pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylfuran-3-carbonyl chloride
- 5-Methylfuran-2-carbonyl chloride
- Benzofuran-2-carbonyl chloride
Uniqueness
6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-5-12(10(2)19-9)14(18)17-4-3-13-11(7-17)6-15-8-16-13/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVOQWAOGKJSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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